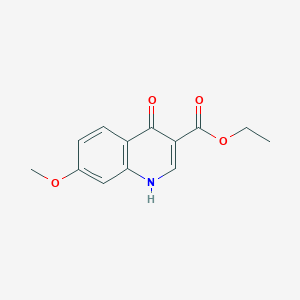

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLDDWJZROMBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979698 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-05-1, 63463-15-0 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 63463-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development. The primary synthetic route is the Gould-Jacobs reaction, a robust and well-established method for the formation of 4-hydroxyquinoline scaffolds.[1] This document details the reaction mechanism, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of this compound is achieved through a two-step process, as outlined by the Gould-Jacobs reaction.[1] The first step involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization of the resulting intermediate, diethyl (3-methoxyanilino)methylenemalonate, to yield the final product. The methoxy group at the 7-position of the quinoline ring is introduced from the starting material, 3-methoxyaniline.

The overall reaction scheme is as follows:

Caption: The Gould-Jacobs synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (3-methoxyanilino)methylenemalonate (Intermediate)

This step involves the condensation reaction between 3-methoxyaniline and diethyl ethoxymethylenemalonate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

-

Heat the mixture with stirring to approximately 100-130°C. The reaction progress can be monitored by the evolution of ethanol.

-

Maintain the temperature for 1-2 hours, or until the reaction is complete as indicated by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol byproduct under reduced pressure to yield the crude diethyl (3-methoxyanilino)methylenemalonate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

This step involves the high-temperature thermal cyclization of the intermediate.

Procedure:

-

Place the crude diethyl (3-methoxyanilino)methylenemalonate in a flask containing a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250°C under a nitrogen atmosphere.

-

Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a non-polar solvent, such as hexane or petroleum ether, to precipitate the crude product.

-

Collect the solid by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to pale yellow liquid |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄ | [2] |

| Molar Mass ( g/mol ) | 247.25 | [2] |

| Appearance | Solid | |

| Melting Point | 275 °C | [2][3] |

| Boiling Point (Predicted) | 373.2 ± 37.0 °C | [2] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [2] |

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the final heterocyclic product. The workflow can be visualized as follows:

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthetic route can be conceptually mapped as a directed process flow, analogous to a signaling cascade, where each step is a prerequisite for the next, leading to the final bioactive molecule.

Caption: Conceptual flow of the synthesis from precursors to the final product.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS 63463-15-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

This compound is a heterocyclic compound belonging to the quinoline class. Its structure features a fused aromatic ring system with hydroxyl, methoxy, and ethyl carboxylate substituents, which contribute to its chemical reactivity and potential biological functions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 63463-15-0 | |

| Molecular Formula | C13H13NO4 | |

| Molecular Weight | 247.25 g/mol | |

| Melting Point | 275 °C | |

| Boiling Point | 373.2 ± 37.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 179.5 ± 26.5 °C | |

| Refractive Index | 1.610 | |

| PSA (Polar Surface Area) | 64.6 Ų | |

| XLogP3 | 3.83 |

Spectral Data

Synthesis

The synthesis of this compound can be achieved through the well-established Gould-Jacobs reaction.[1][2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

Synthetic Pathway

The logical workflow for the synthesis is outlined in the diagram below.

Experimental Protocol: Gould-Jacobs Reaction

The following is a detailed, representative protocol for the synthesis of this compound based on the Gould-Jacobs reaction.[1][2]

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-125 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl (3-methoxyanilino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological Activities and Applications

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] Derivatives of quinoline have demonstrated significant potential in drug discovery, particularly in the development of anticancer agents.[4][5][6]

Anticancer Potential

Numerous substituted quinolines have been reported to exhibit potent anticancer activity through various mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many quinoline-based drugs target receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[3]

-

Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division.[6]

While specific anticancer data for this compound is not yet published, its structural similarity to other biologically active quinolines suggests it may possess similar properties. A related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells.[7][8]

The potential mechanism of action for quinoline-based anticancer agents often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. A representative pathway that is often targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of this compound, a series of in vitro assays can be performed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This guide provides a foundational understanding of this compound for researchers in the field. Further experimental validation is necessary to fully elucidate its synthetic and pharmacological profiles.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No: 63463-15-0).[1][2] Quinoline derivatives are significant heterocyclic compounds with a wide range of pharmacological applications, including antiseptic and antipyretic actions.[3] Understanding the physicochemical characteristics of this specific ester is fundamental for its application in medicinal chemistry, drug design, and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to its scientific evaluation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C13H13NO4 | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| CAS Number | 63463-15-0 | [1][2] |

| Melting Point | 275 °C | [1][2] |

| Boiling Point | 373.2 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 179.5 ± 26.5 °C | [1] |

| Polar Surface Area (PSA) | 64.6 Ų | [1] |

| Lipophilicity (XLogP3) | 3.83 | [1] |

| Refractive Index | 1.610 | [1] |

Experimental Protocols for Property Determination

While specific experimental reports for this exact molecule are not detailed in the provided literature, the following standard methodologies are applicable for the determination of its key physicochemical properties.[4]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a pure substance.[4]

-

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed into a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.[4]

-

Methodology:

-

An excess amount of the compound is added to a known volume of a buffer solution (e.g., phosphate buffer at pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, which typically takes 24-48 hours.[4]

-

The resulting suspension is filtered to remove any undissolved solid.[4]

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[4]

-

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in a pre-saturated biphasic system of n-octanol and water (or a pH 7.4 buffer).[4]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and the aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.[4]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[4]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for physicochemical characterization and the logical relationship between these properties in the context of drug development.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound. While specific biological activities and associated signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will also touch upon the known activities of structurally related compounds to provide a basis for future research and drug discovery efforts.

Molecular Structure and Physicochemical Properties

This compound possesses a fused heterocyclic ring system consisting of a benzene ring fused to a pyridine ring, with a hydroxyl group at position 4, a methoxy group at position 7, and an ethyl carboxylate group at position 3. The presence of these functional groups imparts specific chemical and physical properties to the molecule.

The 4-hydroxyquinoline moiety is known to exist in tautomeric equilibrium with its 4-oxo form (a quinolone). This tautomerism can influence the molecule's chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 63463-15-0 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Melting Point | 275 °C |

| Appearance | Solid (predicted) |

| Solubility | Data not available |

| Predicted Density | 1.277±0.06 g/cm³ |

| Predicted Boiling Point | 373.2±37.0 °C |

| Predicted pKa | 2.48±0.50 |

Synthesis

The primary synthetic route for obtaining 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction . This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

For the synthesis of this compound, the logical precursors are 3-methoxyaniline and diethyl ethoxymethylenemalonate .

Experimental Protocol: Gould-Jacobs Reaction (General Procedure)

Step 1: Condensation A mixture of 3-methoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 100-130°C for 1-2 hours. The reaction is typically performed neat (without a solvent). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate, is formed.

Step 2: Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250°C, for 2-4 hours to induce cyclization. The 4-hydroxyquinoline product precipitates from the reaction mixture upon cooling.

Step 3: Purification The crude product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar quinoline derivatives, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution).- Aromatic protons of the methoxy-substituted ring.- Singlet for the methoxy group protons (~3.9 ppm).- Quartet for the ethyl ester methylene protons (~4.3 ppm).- Triplet for the ethyl ester methyl protons (~1.3 ppm).- A broad singlet for the hydroxyl proton (can be concentration and solvent dependent). |

| ¹³C NMR | - Carbonyl carbon of the ester group (~165-170 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring system.- Methoxy carbon (~55-60 ppm).- Ethyl ester methylene carbon (~60-65 ppm).- Ethyl ester methyl carbon (~14-15 ppm). |

| FTIR (cm⁻¹) | - O-H stretch (broad, ~3400-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹).- C=O stretch (ester, ~1720-1700 cm⁻¹).- C=C and C=N stretches (aromatic ring, ~1600-1450 cm⁻¹).- C-O stretches (ether and ester, ~1300-1000 cm⁻¹). |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 247. |

Researchers are advised to acquire and interpret their own spectral data for unambiguous structure confirmation.

Potential Biological Activity and Signaling Pathways (Inferred)

While no specific biological studies on this compound were identified, the broader class of quinoline derivatives is known to exhibit a wide array of pharmacological activities. Furthermore, a structurally related compound, 4-hydroxy-7-methoxycoumarin, has been shown to possess anti-inflammatory properties.[5][6]

Potential Anti-inflammatory Activity

The anti-inflammatory effects of 4-hydroxy-7-methoxycoumarin are mediated through the suppression of key signaling pathways.[5][6] It is plausible that this compound could exert similar effects through modulation of the following pathways:

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and JNK, are also crucial in the inflammatory response. Inhibition of their phosphorylation can suppress the inflammatory process.

Caption: Hypothesized anti-inflammatory signaling pathways.

Other Potential Activities

Given the diverse biological roles of quinolines, this compound could also be investigated for:

-

Antimicrobial Activity: Many quinolone derivatives are potent antibacterial agents.

-

Anticancer Activity: Quinolines have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The quinoline scaffold can interact with the active sites of various enzymes.

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacology of related quinoline and coumarin derivatives suggests that it may possess anti-inflammatory, antimicrobial, or anticancer properties.

Future research should focus on:

-

Developing and optimizing a detailed, high-yield synthesis protocol.

-

Performing comprehensive spectroscopic analysis to establish a complete and confirmed dataset.

-

Screening the compound for a range of biological activities, starting with anti-inflammatory and antimicrobial assays.

-

If activity is observed, elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound as a lead compound for the development of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | MDPI [mdpi.com]

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: A Technical Overview of its Spectral Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No: 63463-15-0) have been reported by various chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Melting Point | 275 °C | [1][2] |

| Boiling Point | 373.2 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

Synthesis Protocol: The Gould-Jacobs Reaction

The most common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[3][4] This thermal cyclization method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by intramolecular cyclization.

Experimental Protocol

Materials:

-

3-Methoxyaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (or another high-boiling solvent)

-

Ethanol

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate are combined. The mixture is heated at 100-130°C for 1-2 hours. During this time, ethanol is distilled off. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting intermediate, diethyl 2-((3-methoxyanilino)methylene)malonate, is added to a high-boiling solvent such as diphenyl ether. The mixture is then heated to approximately 250°C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring.

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration and washed with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Hydrolysis (Optional): If the corresponding carboxylic acid is desired, the ethyl ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound, extrapolated from the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | triplet | 3H | -CH₂CH ₃ |

| ~3.90 | singlet | 3H | -OCH ₃ |

| ~4.25 | quartet | 2H | -CH ₂CH₃ |

| ~7.00 | doublet | 1H | H-8 |

| ~7.15 | doublet of doublets | 1H | H-6 |

| ~8.10 | doublet | 1H | H-5 |

| ~8.70 | singlet | 1H | H-2 |

| ~12.0 | broad singlet | 1H | 4-OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The expected chemical shifts (δ) in ppm are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -CH₂C H₃ |

| ~56.0 | -OC H₃ |

| ~61.0 | -C H₂CH₃ |

| ~100.0 | C-8 |

| ~110.0 | C-3 |

| ~115.0 | C-6 |

| ~118.0 | C-4a |

| ~125.0 | C-5 |

| ~145.0 | C-2 |

| ~150.0 | C-8a |

| ~162.0 | C-7 |

| ~168.0 | C =O (ester) |

| ~175.0 | C-4 |

IR (Infrared) Spectroscopy

The expected characteristic absorption bands (in cm⁻¹) are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H | Stretching (intramolecular H-bonding) |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2980 - 2850 | C-H (aliphatic) | Stretching |

| 1720 - 1680 | C=O (ester) | Stretching |

| 1650 - 1630 | C=O (keto tautomer) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Stretching |

| 1250 - 1200 | C-O (aryl ether) | Asymmetric stretching |

| 1050 - 1000 | C-O (aryl ether) | Symmetric stretching |

Mass Spectrometry

The expected molecular ion peak in the mass spectrum would be:

| m/z | Ion |

| 247.0844 | [M]⁺ (corresponding to C₁₃H₁₃NO₄) |

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[5][6][7] These activities often stem from the ability of the quinoline ring system to interact with various biological targets, including enzymes and receptors.

Quinoline derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][7] The 4-hydroxy-3-carboxylate substitution pattern is particularly interesting as it is found in several antibacterial agents (quinolones), which target bacterial DNA gyrase and topoisomerase IV.

Furthermore, many kinase inhibitors, used in cancer therapy, incorporate a quinoline core. These compounds can interfere with signaling pathways crucial for cell proliferation, survival, and angiogenesis. A generalized representation of how a quinoline-based kinase inhibitor might function is depicted below.

Given its structural features, this compound represents a valuable scaffold for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Experimental validation of its spectral properties and biological activities is warranted.

References

- 1. echemi.com [echemi.com]

- 2. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information presented herein is intended to support research and development activities by providing comprehensive spectroscopic data, experimental methodologies, and relevant biological context.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Chemical Shift (δ) (ppm) | Integration (No. of Protons) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 12.11 | 1H | br, s | - | -OH |

| 8.49 | 1H | s | - | H2 |

| 8.05 | 1H | d | 8.0 | H5 |

| 7.01 | 2H | m | - | H6, H8 |

| 4.20 | 2H | q | 8.0 | -CH2- |

| 3.86 | 3H | s | - | -OCH3 |

| 1.29 | 3H | t | 8.0 | -CH3 |

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via a thermal cyclization reaction. Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (5.05 mmol) was added to refluxing phenyl ether (10 mL) at 265°C.[1] The reaction mixture was maintained at reflux for one hour.[1] Upon cooling to room temperature, a solid precipitated. This solid was collected by filtration and washed thoroughly with hexane to yield the final product as a white powder.[1]

1H NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was transferred to a 5 mm NMR tube. The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer at room temperature. The data was processed with a standard Fourier transform algorithm, and the baseline and phase were corrected manually. Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

Biological Context and Signaling Pathway

Derivatives of 4-hydroxy-2-quinolone have been investigated as potential anticancer agents, with some showing inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα).[2] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is often implicated in cancer. The following diagram illustrates a simplified representation of this pathway, highlighting key components that can be targeted by inhibitors.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

A Technical Guide to the 13C NMR Analysis of Quinoline-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the 13C Nuclear Magnetic Resonance (NMR) analysis of quinoline-3-carboxylate derivatives. Quinoline scaffolds are pivotal in medicinal chemistry, and a thorough understanding of their structure, as elucidated by techniques like 13C NMR, is critical for the development of novel therapeutics.

Core Principles and Applications

13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. For quinoline-3-carboxylate derivatives, it is indispensable for confirming substitution patterns on the quinoline ring, verifying the integrity of the carboxylate moiety, and elucidating the overall molecular structure. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the effects of various substituents.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra of quinoline-3-carboxylate derivatives is crucial for reproducible results. The following is a general methodology synthesized from common laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified quinoline-3-carboxylate derivative.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) are commonly used solvents.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

-

Homogenization: Ensure the sample is completely dissolved by gentle agitation or vortexing to form a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For 13C NMR, this corresponds to a frequency of 75 MHz or higher.[1]

-

Pulse Program: A standard proton-decoupled single-pulse experiment is employed to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Key Acquisition Parameters:

-

Spectral Width (SW): A range of 0-200 ppm is generally sufficient to cover all carbon signals in these derivatives.

-

Acquisition Time (AQ): Typically set between 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (128 or more) is often required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

The following diagram illustrates the typical workflow for this analysis:

Caption: A flowchart detailing the key stages from sample preparation to final data analysis in a typical 13C NMR experiment.

Data Presentation: 13C NMR Chemical Shifts

The chemical shifts (δ) in 13C NMR are paramount for structural assignment. The table below summarizes reported 13C NMR data for several ethyl quinoline-3-carboxylate derivatives, providing a valuable reference for comparative analysis. All shifts are reported in parts per million (ppm) relative to TMS.

| Compound | Solvent | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | C=O | OCH2 | CH3 | Other Signals |

| Ethyl 6-methoxyquinoline-3-carboxylate[1] | CDCl3 | 147.7 | 124.7 | 137.3 | 128.2 | 106.0 | 158.3 | 123.6 | 130.8 | 146.1 | 165.6 | 61.4 | 14.3 | 55.6 (OCH3) |

| Ethyl 6-nitroquinoline-3-carboxylate[1] | CDCl3 | 153.4 | 125.9 | 140.1 | 131.5 | 124.9 | 146.1 | 125.1 | 125.6 | 151.6 | 164.4 | 62.1 | 14.3 | - |

| Ethyl 2,4-dichloroquinoline-3-carboxylate[2] | DMSO-d6 | 147.2 | 124.3 | 141.1 | 129.1 | 124.9 | 127.1 | 133.7 | 130.2 | 144.7 | 163.5 | 63.4 | 14.3 | - |

| Ethyl 7-fluoro-6-methylquinoline-3-carboxylate[1] | CDCl3 | 150.1 | 128.2 | 137.7 | 130.5 | 112.5 | 136.2 | 163.8 | 128.3 | 147.2 | 165.4 | 61.4 | 14.3 | 19.3 (Ar-CH3) |

| Ethyl benzo[h]quinoline-3-carboxylate[1] | CDCl3 | 149.0 | 125.1 | 137.7 | 129.2 | 127.9 | 127.4 | - | - | 148.9 | 165.6 | 61.4 | 14.3 | Benzo[h] signals: 123.9, 125.2, 125.5, 128.6, 131.0, 134.5 |

Note: Carbon numbering follows standard IUPAC nomenclature for the quinoline ring system.

Interpretation of Spectral Data

-

Quinoline Ring Carbons: The carbon atoms of the quinoline ring typically resonate in the aromatic region, from approximately 106 to 155 ppm. Carbons directly attached to the nitrogen atom (C2 and C8a) are generally deshielded and appear at a lower field (higher ppm value).

-

Substituent Effects: Electron-donating groups (e.g., -OCH3) tend to shield the attached and ortho/para carbons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO2) deshield these carbons, resulting in a downfield shift.[1]

-

Carboxylate Group: The carbonyl carbon (C=O) of the ester is highly deshielded and typically appears in the range of 163-166 ppm.[1][2] The carbons of the ethyl group (OCH2 and CH3) are found in the aliphatic region, with the OCH2 carbon around 61-63 ppm and the terminal CH3 carbon around 14 ppm.[1][2]

This guide provides a foundational framework for the 13C NMR analysis of quinoline-3-carboxylate derivatives. For unambiguous assignment, especially with complex substitution patterns, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

References

Crystal Structure of a Substituted 4-Hydroxyquinoline Derivative: A Technical Overview

Note to the Reader: Extensive searches for the crystal structure of "Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate" did not yield publicly available crystallographic data. Therefore, this guide presents a detailed analysis of a closely related compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one , for which crystallographic information is accessible. This report serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the structural characteristics of this class of compounds.

Introduction

Quinolone and quinoline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the crystal structure of these compounds provides invaluable insights into their physicochemical properties, stability, and potential for drug design. This whitepaper details the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a representative member of this important class of heterocyclic compounds.

Crystallographic Data

The crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₃ |

| Formula Weight | 219.23 g/mol |

| Crystal System | Monoclinic |

| a | 11.4824 (4) Å |

| b | 6.9072 (2) Å |

| c | 14.4978 (5) Å |

| α | 90° |

| β | 113.1283 (15)° |

| γ | 90° |

| Volume | 1057.42 (6) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 293 K |

Molecular and Crystal Packing

The quinoline ring system in 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one is nearly planar. In the crystal, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming chains that propagate along the b-axis. These chains are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.

Experimental Protocols

Synthesis and Crystallization

A general procedure for the synthesis of 4-hydroxyquinoline derivatives involves the cyclization of aniline precursors. For the specific synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a suitable synthetic route would be followed, and the final product would be purified by recrystallization.

General Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate). The solution is left undisturbed in a loosely covered container at room temperature, allowing for the gradual formation of well-defined crystals over several days.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα). The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and crystallographic analysis of a substituted quinoline derivative.

A Comprehensive Technical Guide on the Theoretical and Experimental Profile of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Abstract

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Quinoline derivatives are known to possess anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This technical guide provides a detailed overview of the theoretical, structural, and synthetic aspects of this compound. By synthesizing data from studies on closely related analogues, this document outlines the probable computational characteristics, a plausible synthetic pathway, and potential biological significance, offering a foundational resource for researchers engaged in the study and application of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents. The fusion of a benzene ring with a pyridine ring creates a bicyclic heteroaromatic system that can be extensively functionalized to modulate its physicochemical and pharmacological properties. The substituent pattern on the quinoline core is a critical determinant of its biological activity. Specifically, the presence of a hydroxyl group at the C4 position, a methoxy group at C7, and a carboxylate ester at C3 in the target molecule, this compound, suggests a potential for diverse molecular interactions and biological functions. This guide consolidates the known physical properties and presents a theoretical framework for this compound based on computational and experimental studies of analogous structures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These have been compiled from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 63463-15-0 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Melting Point | 275 °C | [1][2] |

| Boiling Point | 373.2 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.277 - 1.3 g/cm³ (Predicted) | [1][2] |

| pKa | 2.48 ± 0.50 (Predicted) | [1] |

| XLogP3 | 3.83 (Predicted) | [2] |

Synthesis Pathway

Proposed Experimental Protocol (Conrad-Limpach Synthesis)

-

Reaction of Aniline and β-Keto Ester:

-

Equimolar amounts of m-anisidine (3-methoxyaniline) and diethyl ethoxymethylenemalonate (DEEM) are mixed.

-

The mixture is heated, typically at 100-140°C, for a period of 1-2 hours to form the intermediate diethyl 2-((3-methoxyanilino)methylene)malonate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Purification of Intermediate:

-

After the reaction is complete, the excess reactants are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Thermal Cyclization:

-

The purified intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The solution is heated to a high temperature, typically around 250°C, to induce cyclization. This step is usually carried out for 30-60 minutes.

-

-

Isolation and Purification of Final Product:

-

The reaction mixture is cooled to room temperature, and a non-polar solvent like hexane is added to precipitate the product.

-

The solid product, this compound, is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and dried.

-

Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

-

Theoretical and Computational Studies

Theoretical studies on quinoline derivatives, primarily using Density Functional Theory (DFT), provide deep insights into their electronic structure, reactivity, and spectroscopic properties.[3] While specific data for the title compound is not published, the following sections describe the expected results based on studies of similar molecules, such as ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and other methoxyquinoline derivatives.[4][5]

Computational Methodology Protocol

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[6]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for these types of molecules.[5][6]

-

Basis Set: The 6-311G(d,p) or a larger basis set like 6-311++G(d,p) is generally employed to ensure accuracy.[6]

-

Calculations Performed:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

-

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is performed to determine the electronic band gap, which relates to chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and intramolecular interactions.[7]

-

Expected Computational Results

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the benzene moiety enhanced by the methoxy group. The LUMO is likely to be distributed across the pyridine ring and the electron-withdrawing ethyl carboxylate group. The energy gap (ΔE = ELUMO – EHOMO) is anticipated to be in a range that suggests good chemical stability and potential for biological activity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow regions) around the carbonyl oxygen of the ester, the hydroxyl oxygen, and the nitrogen atom of the quinoline ring, indicating these are prime sites for electrophilic attack and hydrogen bonding.[9] Positive potential (blue regions) would be expected around the hydroxyl proton and the N-H proton, making them susceptible to nucleophilic attack.

-

Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR) and NMR chemical shifts. While experimental spectra are the gold standard, calculated values provide a basis for spectral assignment. Studies on related compounds show good correlation between DFT-predicted and experimental spectra.[6]

Potential Biological Activity and Drug Development Implications

The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs. The specific combination of substituents on this compound suggests several avenues for biological activity.

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[10] The planar aromatic system can intercalate with DNA, and the various functional groups can form hydrogen bonds and other interactions with protein targets, such as kinases or topoisomerases. Molecular docking studies on similar compounds have shown promising interactions with cancer-related proteins like EGFR and VEGFR-2.[10]

-

Antimicrobial Activity: The 4-quinolone core is famous for its antibacterial properties, as seen in the fluoroquinolone antibiotics. The title compound could be investigated for activity against various bacterial and fungal strains.[11]

-

Antimalarial Activity: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. The structural features of the title compound warrant investigation for its potential activity against Plasmodium falciparum.[12]

Conclusion

This compound is a compound with significant potential for further research in medicinal chemistry and materials science. Although detailed experimental and theoretical studies dedicated specifically to this molecule are sparse in the public literature, a robust framework for its synthesis, characterization, and potential activity can be constructed from the wealth of data on related quinoline derivatives. This guide provides a foundational blueprint for researchers, outlining the expected physicochemical properties, a reliable synthetic route, and a standard protocol for its computational investigation. Future experimental work to validate these theoretical predictions is highly encouraged and will be crucial in unlocking the full potential of this promising molecule.

References

- 1. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanism of action of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative with significant therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis based on available data for the compound and its structural analogs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity. The following table summarizes key identifiers and characteristics of the molecule.

| Property | Value | Reference |

| CAS Number | 63463-15-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Melting Point | 275 °C | [1] |

| Boiling Point | 373.2 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| XLogP3 | 3.83 | [1] |

| PSA | 64.6 | [1] |

Postulated Mechanism of Action: Insights from Structural Analogs

Direct experimental studies detailing the precise mechanism of action of this compound are limited in the public domain. However, extensive research on structurally similar quinoline and quinolone derivatives provides a strong basis for inferring its likely biological activities and molecular targets. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[3][4]

Anticancer Activity

The most prominently suggested activity for quinoline derivatives is in the realm of oncology.[5][6] Various analogs of this compound have demonstrated potent anticancer effects through multiple pathways.

A recurring mechanism observed for cytotoxic quinolone derivatives is the induction of programmed cell death, or apoptosis.[7][8] This is often mediated through the intrinsic mitochondrial pathway. For instance, studies on related compounds have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[7]

References

- 1. echemi.com [echemi.com]

- 2. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-Hydroxyquinoline-3-carboxylate Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses specifically on the 4-hydroxyquinoline-3-carboxylate ester class of derivatives, exploring their synthesis, biological activities, and mechanisms of action. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of the current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing critical pathways and workflows to facilitate understanding and further research in the field of drug discovery and development.

Introduction

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The 4-hydroxyquinoline core, in particular, is a key pharmacophore found in compounds with applications ranging from anticancer to antimalarial and antibacterial therapies.[3][4] The introduction of a carboxylate ester at the C-3 position modulates the molecule's physicochemical properties and biological activity, leading to a class of compounds with significant therapeutic potential. The first antibacterial agent with this core structure was discovered serendipitously during the synthesis of chloroquine, which eventually led to the development of highly successful fluoroquinolone antibiotics.[5] This guide will delve into the synthesis, anticancer, antimicrobial, and anti-inflammatory activities of 4-hydroxyquinoline-3-carboxylate esters and their related amide and acid derivatives, providing a foundational resource for researchers in the field.

Synthesis of 4-Hydroxyquinoline-3-carboxylate Esters

The most common method for synthesizing the 4-hydroxyquinoline-3-carboxylate ester core is the Conrad-Limpach reaction.[5] This process typically involves the reaction of an aniline with a dialkyl acetonedicarboxylate or a similar malonic ester derivative, followed by a high-temperature cyclization reaction.

General Synthetic Workflow

The synthesis generally proceeds through two main steps: the formation of an enamine intermediate followed by thermal cyclization to yield the quinolone ring system.

Caption: General workflow for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol describes a general method for synthesizing ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.[6][7]

-

Reaction of Aniline and Malonate Ester:

-

Combine equimolar amounts of a substituted aniline and diethyl ethoxymethylenemalonate.

-

The reaction can be performed neat or in a suitable solvent like ethanol.

-

Heat the mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the solvent (and ethanol formed) under reduced pressure to yield the intermediate adduct.

-

-

Thermal Cyclization:

-

Add the crude intermediate from the previous step to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to a high temperature, typically around 240-260°C, for 15 to 60 minutes.

-

The cyclization product often precipitates from the hot solution.

-

Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane or petroleum ether to facilitate further precipitation.

-

Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling point solvent, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified 4-hydroxyquinoline-3-carboxylate ester.[8]

-

Biological Activities

Anticancer Activity

Derivatives of the 4-hydroxyquinoline-3-carboxylate scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][9] The mechanism of action is often linked to the inhibition of key cellular enzymes like topoisomerase II and the disruption of the cell cycle.[10][11]

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 4-hydroxyquinoline derivatives against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Brequinar Analogue (3) | HCT-116 | 0.250 ± 0.11 | [12] |

| 7-Methoxy-2-(m,p-methylenedioxyphenyl)-4-oxo-quinoline-3-carboxylate (7) | P. falciparum (K1, Chloroquine-resistant) | ~0.25 | [11] |

| 7-Methoxy-2-(m,p-methylenedioxyphenyl)-4-oxo-quinoline-3-carboxylate (7) | P. falciparum (3D7, Chloroquine-sensitive) | ~0.25 | [11] |

| 3-meta-methoxyphenyl derivative (31c) | P. falciparum (K1) | 0.13 | [11] |

| 3-meta-methoxyphenyl derivative (31c) | P. falciparum (3D7) | 0.10 | [11] |

| 4-Oxoquinoline-3-carboxamide (16b) | Gastric Cancer (AGS) | Significant Activity | [10][13] |

| 4-Oxoquinoline-3-carboxamide (17b) | Gastric Cancer (AGS) | Significant Activity | [10][13] |

| Quinoline-Chalcone Hybrid (66a-f) | MCF-7 (Breast), A-549 (Lung), A375 (Melanoma) | More potent than Doxorubicin | [14] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [14] |

Several 4-oxoquinoline derivatives exert their anticancer effects by targeting topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[10] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.[10] Voreloxin, a notable 4-oxoquinoline analogue, functions through this mechanism.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be less than 0.5%.[1]

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[1] Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO, or a solution of SDS in HCl) to dissolve the purple formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]

- 8. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

The Genesis and Evolution of Quinoline-3-Carboxylate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of therapeutic agents with profound impacts on human health. This technical guide provides an in-depth exploration of the discovery, history, and development of these remarkable compounds. From the early isolation of kynurenic acid to the dawn of the synthetic quinolone antibiotics and the subsequent rise of the highly effective fluoroquinolones, this document traces the critical milestones in their evolution. Detailed experimental protocols for key synthetic methods and biological evaluations are provided, alongside curated quantitative data on their biological activity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a comprehensive understanding of their mechanisms and applications.

A Historical Chronicle of Discovery and Development

The journey of quinoline-3-carboxylate compounds spans over a century and a half, marked by serendipitous discoveries and rational drug design.

-

1853: The Dawn of an Endogenous Modulator. The story begins with the discovery of kynurenic acid by the German chemist Justus von Liebig, who isolated it from dog urine.[1] For many years, it was considered merely a metabolic byproduct of tryptophan.

-

1962: A Breakthrough in Antibacterial Chemotherapy. The landscape of antibacterial treatment was forever changed with the discovery of nalidixic acid by George Lesher and his colleagues.[2] This discovery was accidental, arising from a distillate during the synthesis of the antimalarial drug chloroquine.[2] Nalidixic acid, a naphthyridine derivative, is widely regarded as the progenitor of the vast class of quinolone antibiotics.[2] It was introduced for the treatment of urinary tract infections in 1962.[2]

-

1970s-1980s: The Fluorine Revolution. The development of fluoroquinolones in the 1970s and 1980s marked a significant leap forward.[3] The addition of a fluorine atom to the quinoline ring dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[3] This era saw the introduction of influential drugs like ciprofloxacin, which remains in widespread clinical use today.

-

Late 20th Century to Present: Diversification and New Frontiers. Research into quinoline-3-carboxylate derivatives has continued to flourish, exploring their potential beyond antibacterial applications. These compounds have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties, opening up new avenues for therapeutic intervention.

Key Classes of Quinoline-3-Carboxylate Compounds

The quinoline-3-carboxylate core has given rise to several important classes of compounds, each with distinct biological activities.

Kynurenic Acid: The Endogenous Neuromodulator

Kynurenic acid, a metabolite of the kynurenine pathway, acts as an antagonist at several glutamate receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor. This inhibitory action modulates glutamatergic neurotransmission and is implicated in various neurological processes.

Quinolone Antibiotics: Inhibitors of Bacterial DNA Replication

The quinolone antibiotics, beginning with nalidixic acid and expanding into the vast family of fluoroquinolones, exert their bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.

Quantitative Biological Data

The following tables summarize key quantitative data for representative quinoline-3-carboxylate compounds.

Table 1: Inhibitory Activity of Kynurenic Acid at Glutamate and Nicotinic Receptors

| Compound | Receptor | Assay Type | IC50 | Reference |

| Kynurenic Acid | NMDA Receptor (Glycine Site) | Competitive Binding Assay | ~10 µM | |

| Kynurenic Acid | α7 Nicotinic Acetylcholine Receptor | Patch-Clamp Electrophysiology | ~7 µM | |

| Kynurenic Acid | NMDA Receptor (in the absence of glycine) | Patch-Clamp Electrophysiology | ~15 µM | |

| Kynurenic Acid | NMDA Receptor (in the presence of 10 µM glycine) | Patch-Clamp Electrophysiology | ~235 µM |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Fluoroquinolones against Common Pathogens

| Fluoroquinolone | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |

| Ciprofloxacin | 0.004 - 0.015 | 0.12 - 0.5 | 0.25 - 1.0 |

| Levofloxacin | 0.015 - 0.06 | 0.25 - 1.0 | 0.5 - 2.0 |

| Moxifloxacin | 0.03 - 0.12 | 0.03 - 0.12 | 2.0 - 8.0 |

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoline-3-carboxylate compounds.

Synthesis Protocols

The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[4]

Materials:

-

Aniline (or a substituted aniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, mix the aniline (1 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-110°C for 1-2 hours. The reaction progression can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes. As the reaction proceeds, the 4-hydroxy-3-carboethoxyquinoline product will precipitate.

-

Isolation of the Ester: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to aid in the precipitation of the product. Collect the solid product by filtration and wash with hexane to remove the high-boiling point solvent.

-